molecular formula C14H9N3O2S2 B5620853 N-1,3-benzothiazol-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide

N-1,3-benzothiazol-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No. B5620853
M. Wt: 315.4 g/mol
InChI Key: KYSOIHBXABPWLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-1,3-benzothiazol-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide involves complex chemical reactions, often starting from basic benzothiazole derivatives. For instance, one approach may involve the condensation of 2-aminobenzothiazole with other reactive intermediates in the presence of suitable catalysts and conditions. Such synthetic routes are designed to introduce specific functional groups and achieve the desired molecular framework efficiently.

Molecular Structure Analysis

The molecular structure of N-1,3-benzothiazol-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide is characterized by the presence of benzothiazol rings and amine groups. X-ray crystallography studies reveal details about the compound's crystal structure, including bond lengths, angles, and the spatial arrangement of atoms, providing insights into its three-dimensional conformation and stability.

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, reflecting its reactive nature. Its functional groups, such as the amine and benzothiazol rings, allow it to undergo transformations like isomerization, addition reactions, and coupling with other molecules. These reactions can be leveraged to modify the compound's structure or to synthesize complex derivatives with desired properties.

Physical Properties Analysis

The physical properties of N-1,3-benzothiazol-2-yl-1,2-benzisothiazol-3-amine 1,1-dioxide, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in various chemical processes. These properties are influenced by the molecular structure and the nature of its functional groups.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and interaction with other substances, are defined by its molecular structure. Studies on its chemical behavior help in understanding its potential applications and limitations in chemical synthesis and other areas.

For detailed information on the synthesis, structure, and properties of this compound, refer to the following research articles:

  • Crystal structure analysis by S. Ö. Yıldırım et al. (2006) in Analytical Sciences: X-ray Structure Analysis Online provides insights into the crystallographic details of a related benzothiazol compound (S. Ö. Yıldırım et al., 2006).
  • A study on the isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(benzothiazol-2-yl)-2-nitroethene-1,1-diamines by D. M. Argilagos et al. (1997) in Helvetica Chimica Acta discusses the chemical transformations involving benzothiazole derivatives (D. M. Argilagos et al., 1997).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S2/c18-21(19)12-8-4-1-5-9(12)13(17-21)16-14-15-10-6-2-3-7-11(10)20-14/h1-8H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSOIHBXABPWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-1,1-dioxo-1,2-benzothiazol-3-amine

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